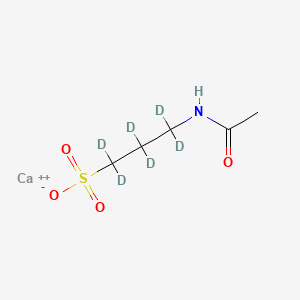

Acamprosate-d12 Calcium (dipropyl-d12)

描述

Acamprosate-d12 Calcium (dipropyl-d12) is a chemical compound with the molecular formula C5H7D6NO4S2Ca. This compound is notable for its deuterium substitution, which can be useful in various scientific applications, particularly in studies involving isotopic labeling.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Acamprosate-d12 Calcium (dipropyl-d12) typically involves the deuteration of the corresponding non-deuterated compound. This process can be achieved through the use of deuterated reagents and solvents under controlled conditions. The reaction may involve the following steps:

Deuteration of Propane-1-sulfonate: The starting material, propane-1-sulfonate, is subjected to deuteration using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Acetylation: The deuterated propane-1-sulfonate is then acetylated using acetic anhydride in the presence of a base such as pyridine.

Calcium Salt Formation: The final step involves the formation of the calcium salt by reacting the acetylated product with calcium chloride in an aqueous medium.

Industrial Production Methods

Industrial production of Acamprosate-d12 Calcium (dipropyl-d12) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterium gas and reagents, with stringent control over reaction conditions to ensure high yield and purity.

化学反应分析

Types of Reactions

Acamprosate-d12 Calcium (dipropyl-d12) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The sulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in an aqueous medium.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted sulfonates.

科学研究应用

Pharmacological Properties

Acamprosate is a structural analogue of gamma-aminobutyric acid (GABA) and taurine, two important neurotransmitters in the central nervous system. Its mechanism of action involves modulating glutamatergic and GABAergic neurotransmission, which is crucial for maintaining abstinence in alcohol-dependent individuals. The compound helps restore the balance between excitatory and inhibitory neurotransmission altered by chronic alcohol consumption .

Alcohol Dependence Treatment

Acamprosate-d12 Calcium has been primarily researched for its role in treating alcohol use disorder. It is indicated for maintaining abstinence in individuals who have already stopped drinking. Clinical trials have demonstrated that acamprosate significantly reduces the risk of relapse compared to placebo .

Case Studies and Clinical Trials

- Efficacy in Abstinence Maintenance : A meta-analysis showed that acamprosate improves abstinence rates in both men and women, highlighting its effectiveness across different demographics .

- Long-Term Outcomes : Studies indicate that patients treated with acamprosate experience longer periods of abstinence and reduced cravings compared to those receiving standard care or placebo .

Neuropsychiatric Disorders

Beyond alcohol dependence, acamprosate has potential applications in treating various neuropsychiatric disorders due to its unique mechanism of action:

- Tourette Syndrome : Research suggests that acamprosate may help manage symptoms associated with Tourette syndrome by modulating neurotransmitter levels .

- Post-Traumatic Stress Disorder : Preliminary studies indicate potential benefits in PTSD treatment, where neurotransmitter imbalances are prevalent .

Comparative Efficacy

A comparative study involving acamprosate and other treatments such as naltrexone showed that while both medications are effective, acamprosate's unique mechanism may offer advantages in specific patient populations, particularly those with a history of severe alcohol withdrawal symptoms .

Summary of Clinical Trials on Acamprosate

Mechanism of Action Overview

| Mechanism | Description |

|---|---|

| GABA Modulation | Enhances inhibitory neurotransmission |

| Glutamate Regulation | Reduces excitatory neurotransmission |

| Calcium Interaction | Facilitates overall neurotransmitter balance |

作用机制

The mechanism of action of Acamprosate-d12 Calcium (dipropyl-d12) involves its interaction with molecular targets through isotopic effects. The deuterium atoms in the compound can alter reaction kinetics and pathways, providing insights into reaction mechanisms and molecular interactions.

相似化合物的比较

Similar Compounds

Calcium;3-acetamido-1-propane-1-sulfonate: The non-deuterated analog of the compound.

Calcium;3-acetamido-1,1,2,2-tetradeuteriopropane-1-sulfonate: A partially deuterated analog.

Uniqueness

Acamprosate-d12 Calcium (dipropyl-d12) is unique due to its complete deuteration, which provides distinct isotopic effects that are valuable in scientific research. The presence of deuterium atoms enhances the compound’s stability and alters its chemical properties, making it a valuable tool in various applications.

生物活性

Acamprosate-d12 calcium (dipropyl-d12) is a deuterated form of acamprosate, a compound primarily used in the treatment of alcohol dependence. This article delves into its biological activity, pharmacokinetics, and clinical implications based on diverse sources.

Overview of Acamprosate

Acamprosate, known commercially as Campral, is a calcium salt of N-acetylhomotaurinate. It functions primarily as a neuromodulator affecting GABAergic and glutamatergic neurotransmission, which are critical in alcohol dependence treatment. Acamprosate has been shown to reduce alcohol cravings and prevent relapse in individuals recovering from alcohol use disorder.

Acamprosate-d12 calcium operates through several mechanisms:

- Calcium Modulation : Research indicates that the efficacy of acamprosate is closely linked to calcium levels in the brain. Acamprosate appears to enhance calcium-dependent signaling pathways, which are crucial for neurotransmitter release and synaptic plasticity . In animal studies, calcium salts have demonstrated similar anti-relapse effects to acamprosate, suggesting that calcium itself may be the active moiety responsible for its therapeutic effects .

- GABA and Glutamate Interaction : Acamprosate acts as a GABA receptor agonist and modulates glutamate receptors, particularly NMDA receptors. It has been suggested that acamprosate may serve as a partial co-agonist at NMDA receptors, enhancing receptor activity under low conditions while inhibiting it under high conditions .

Pharmacokinetics

The pharmacokinetics of acamprosate-d12 calcium reveal important insights into its absorption and metabolism:

- Absorption : Acamprosate has an absolute bioavailability of approximately 11%, which decreases by about 20% when taken with food . Steady-state plasma concentrations are reached within five days of dosing.

- Half-Life : The terminal half-life ranges from 20 to 33 hours following standard dosing regimens (2 × 333 mg) and is not significantly altered by hepatic function but can be affected in patients with severe renal impairment .

- Excretion : Acamprosate is excreted unchanged in urine, indicating minimal hepatic metabolism, which reduces the risk of drug-drug interactions common in many other medications .

Clinical Efficacy

Numerous clinical trials have assessed the efficacy of acamprosate in maintaining abstinence from alcohol:

- Randomized Controlled Trials (RCTs) : A systematic review highlighted that acamprosate significantly increases rates of continuous abstinence compared to placebo across multiple time points (e.g., 6-month relative benefit = 1.47) .

- Long-Term Effects : Data suggest that patients treated with acamprosate exhibit better primary efficacy parameters such as time to relapse and cumulative abstinence duration compared to those not receiving treatment .

Table 1: Summary of Key Clinical Trials

| Study | Design | Population | Outcome | Findings |

|---|---|---|---|---|

| Mann et al. (2008) | RCT | Alcohol-dependent patients | Continuous abstinence | Higher rates with acamprosate vs placebo (6-month relative benefit = 1.47) |

| O'Malley et al. (2007) | RCT | Patients with alcohol dependence | Relapse prevention | Significant reduction in relapse rates among treated groups |

| Anton et al. (2006) | RCT | Alcohol-dependent individuals | Abstinence duration | Increased cumulative abstinence duration with acamprosate |

Neuroprotective Effects

Emerging evidence suggests that acamprosate may possess neuroprotective properties. It has been shown to inhibit neurotoxicity associated with ethanol withdrawal and may protect against neuronal damage induced by ischemia . This aspect is particularly relevant given the potential for chronic alcohol exposure to cause long-term neurological damage.

属性

IUPAC Name |

calcium;3-acetamido-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S.Ca/c1-5(7)6-3-2-4-11(8,9)10;/h2-4H2,1H3,(H,6,7)(H,8,9,10);/q;+2/p-1/i2D2,3D2,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEXQWVYZZXPJW-RYKMJATISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCS(=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])NC(=O)C)C([2H])([2H])S(=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10CaNO4S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。